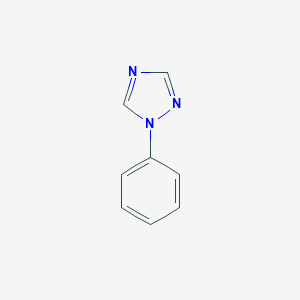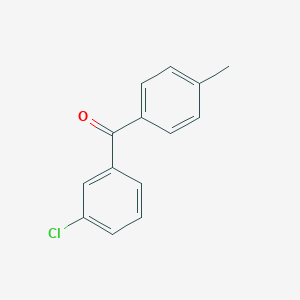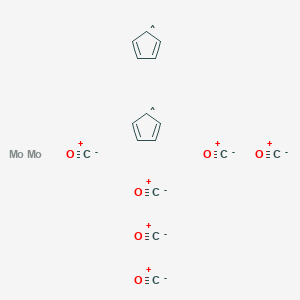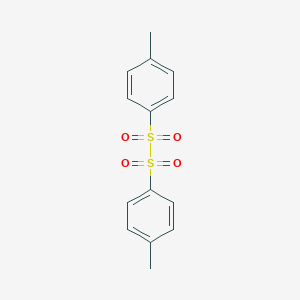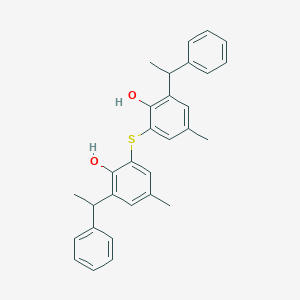
2,2'-Thiobis-(4-methyl-6-alpha-phenylethylphenol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2'-Thiobis-(4-methyl-6-alpha-phenylethylphenol), also known as Bis(4-methyl-6-(2-phenylethyl)phenol) sulfide, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions have been extensively studied.
Mecanismo De Acción
The mechanism of action of 2,2'-Thiobis-(4-methyl-6-alpha-phenylethylphenol) is not fully understood. However, it has been suggested that its antioxidant properties may be responsible for its beneficial effects. It has been found to scavenge free radicals and inhibit lipid peroxidation, which can lead to cell damage and death.
Efectos Bioquímicos Y Fisiológicos
2,2'-Thiobis-(4-methyl-6-alpha-phenylethylphenol) has been found to have several biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and glutathione peroxidase. It has also been found to inhibit the activity of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2,2'-Thiobis-(4-methyl-6-alpha-phenylethylphenol) in lab experiments is its antioxidant properties, which can help protect cells from oxidative damage. However, one of the limitations is that its mechanism of action is not fully understood, which can make it difficult to interpret results.
Direcciones Futuras
There are several future directions for the study of 2,2'-Thiobis-(4-methyl-6-alpha-phenylethylphenol). One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the investigation of its potential use in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand its mechanism of action and to investigate its potential use in other areas such as food and cosmetic industries.
In conclusion, 2,2'-Thiobis-(4-methyl-6-alpha-phenylethylphenol) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis methods, mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions have been extensively studied. Further research is needed to fully understand its potential and to investigate its use in different fields.
Métodos De Síntesis
Several methods have been used to synthesize 2,2'-Thiobis-(4-methyl-6-alpha-phenylethylphenol). One of the most common methods is the reaction of 4-methyl-2-nitrophenol with 2-phenylethyl bromide in the presence of sodium hydride to obtain 4-methyl-6-(2-phenylethyl)phenol. This compound is then reacted with sulfur to produce 2,2'-Thiobis-(4-methyl-6-alpha-phenylethylphenol).
Aplicaciones Científicas De Investigación
2,2'-Thiobis-(4-methyl-6-alpha-phenylethylphenol) has been extensively studied for its potential applications in various fields. In the medical field, it has been found to possess antioxidant, anti-inflammatory, and anticancer properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
Número CAS |
13314-00-6 |
|---|---|
Nombre del producto |
2,2'-Thiobis-(4-methyl-6-alpha-phenylethylphenol) |
Fórmula molecular |
C30H30O2S |
Peso molecular |
454.6 g/mol |
Nombre IUPAC |
2-[2-hydroxy-5-methyl-3-(1-phenylethyl)phenyl]sulfanyl-4-methyl-6-(1-phenylethyl)phenol |
InChI |
InChI=1S/C30H30O2S/c1-19-15-25(21(3)23-11-7-5-8-12-23)29(31)27(17-19)33-28-18-20(2)16-26(30(28)32)22(4)24-13-9-6-10-14-24/h5-18,21-22,31-32H,1-4H3 |
Clave InChI |
NKDGTVOAKIWRHV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)SC2=CC(=CC(=C2O)C(C)C3=CC=CC=C3)C)O)C(C)C4=CC=CC=C4 |
SMILES canónico |
CC1=CC(=C(C(=C1)SC2=CC(=CC(=C2O)C(C)C3=CC=CC=C3)C)O)C(C)C4=CC=CC=C4 |
Sinónimos |
2,2'-thiobis-(4-methyl-6-alpha-phenylethylphenol) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



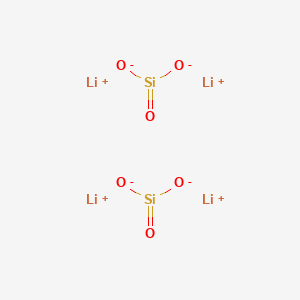
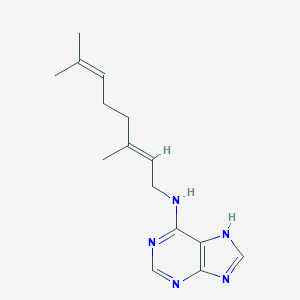
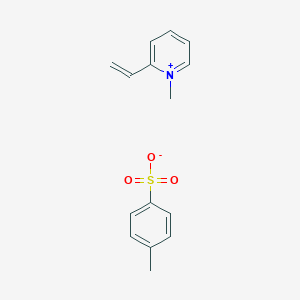
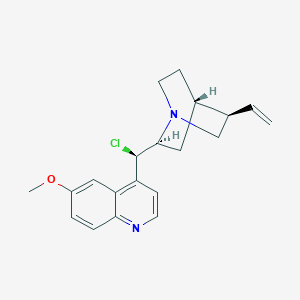
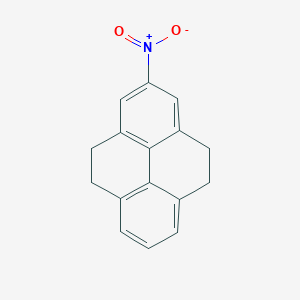
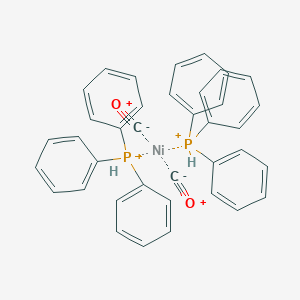

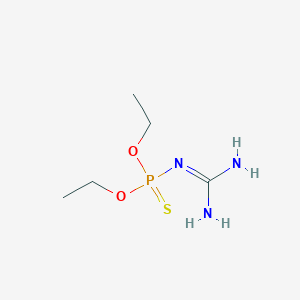
![2-Methyl-3,3'-spirobi[3H-naphtho[2,1-b]pyran]](/img/structure/B80375.png)
